molecular formula C23H25N3O2 B2414446 3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1215373-51-5

3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No.: B2414446
CAS No.: 1215373-51-5
M. Wt: 375.472
InChI Key: BFXZWURSIVQDLF-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a fluorophenyl group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the sulfonamide linkage: This is typically done by reacting an amine with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the oxadiazole ring or the sulfonamide linkage.

    Reduction: Reduction reactions can target the oxadiazole ring or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the sulfonamide linkage are likely key functional groups that contribute to its biological activity by interacting with target proteins and modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 2-{[(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-15-10-12-26(13-11-15)23(28)21-20(18-8-3-4-9-19(18)24-21)25-22(27)17-7-5-6-16(2)14-17/h3-9,14-15,24H,10-13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXZWURSIVQDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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